molecular formula C14H16N+ B053086 1-[2-(4-Methyl phenyl)ethyl]pyridinium CAS No. 118177-93-8

1-[2-(4-Methyl phenyl)ethyl]pyridinium

Cat. No. B053086
CAS RN: 118177-93-8
M. Wt: 198.28 g/mol
InChI Key: PSMKMSUAIGECAI-UHFFFAOYSA-N
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Description

1-[2-(4-Methyl phenyl)ethyl]pyridinium, also known as MPP+, is a chemical compound that has been extensively studied in scientific research due to its potential applications in the field of neurology. MPP+ is a toxic compound that is known to selectively damage dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease and other neurological disorders.

Mechanism of Action

1-[2-(4-Methyl phenyl)ethyl]pyridinium+ is known to selectively damage dopaminergic neurons in the brain by inhibiting complex I of the electron transport chain, leading to a decrease in ATP production and an increase in oxidative stress. This ultimately leads to the death of dopaminergic neurons and the development of Parkinson's disease-like symptoms.
Biochemical and Physiological Effects:
1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has been shown to induce oxidative stress, mitochondrial dysfunction, and cell death in dopaminergic neurons. It has also been shown to cause a decrease in dopamine levels in the brain, leading to the development of Parkinson's disease-like symptoms.

Advantages and Limitations for Lab Experiments

1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has several advantages as a tool for studying Parkinson's disease and other neurological disorders. It selectively targets dopaminergic neurons, making it a useful tool for studying the mechanisms of neurodegeneration. However, 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ is also a toxic compound that can be dangerous if not handled properly. It is important to use caution when working with 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in the lab.

Future Directions

There are several future directions for research on 1-[2-(4-Methyl phenyl)ethyl]pyridinium+. One area of research is the development of new treatments for Parkinson's disease and other neurological disorders. Another area of research is the study of the mechanisms of neurodegeneration and the development of new therapies that target these mechanisms. Additionally, there is a need for further research on the safety and toxicity of 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in order to ensure that it can be used safely in scientific research.

Synthesis Methods

1-[2-(4-Methyl phenyl)ethyl]pyridinium+ can be synthesized using a variety of methods, but the most commonly used method involves the reaction of N-methyl-4-phenylpyridinium iodide with sodium borohydride. This method yields 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ in high purity and is relatively simple to carry out.

Scientific Research Applications

1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has been extensively studied for its potential applications in the field of neurology. It is known to selectively damage dopaminergic neurons in the brain, making it a useful tool for studying Parkinson's disease and other neurological disorders. 1-[2-(4-Methyl phenyl)ethyl]pyridinium+ has also been used to study the mechanisms of neurodegeneration and to develop new treatments for these disorders.

properties

CAS RN

118177-93-8

Product Name

1-[2-(4-Methyl phenyl)ethyl]pyridinium

Molecular Formula

C14H16N+

Molecular Weight

198.28 g/mol

IUPAC Name

1-[2-(4-methylphenyl)ethyl]pyridin-1-ium

InChI

InChI=1S/C14H16N/c1-13-5-7-14(8-6-13)9-12-15-10-3-2-4-11-15/h2-8,10-11H,9,12H2,1H3/q+1

InChI Key

PSMKMSUAIGECAI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

Canonical SMILES

CC1=CC=C(C=C1)CC[N+]2=CC=CC=C2

synonyms

1-[2-(4-methylphenyl)ethyl]pyridine

Origin of Product

United States

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